molecular formula C20H18BrNO3S B2507357 2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide CAS No. 2380191-58-0

2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide

Cat. No.: B2507357
CAS No.: 2380191-58-0
M. Wt: 432.33
InChI Key: SZYMBZFJZTZZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxy group, a thiophene ring, and a methoxybenzamide moiety

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3S/c1-25-15-8-9-17(21)16(11-15)20(24)22-12-18(23)13-4-6-14(7-5-13)19-3-2-10-26-19/h2-11,18,23H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYMBZFJZTZZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes bromination to introduce the bromine atom. The subsequent steps involve the formation of the benzamide structure through amide bond formation reactions, often using reagents like carbodiimides or acid chlorides under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the bromine atom could yield a variety of substituted derivatives .

Scientific Research Applications

2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-5-methoxybenzamide: Unique due to its specific substitution pattern and combination of functional groups.

    Thiophene derivatives: Share the thiophene ring but differ in other substituents.

    Benzamide derivatives: Share the benzamide moiety but differ in other substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a bromine atom, a hydroxy group, a thiophene ring, and a methoxybenzamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.